(R)-3-Amino-4-(2-fluorophenyl)butanoic acid (R)-3-Amino-4-(2-fluorophenyl)butanoic acid
Brand Name: Vulcanchem
CAS No.: 735256-11-8
VCID: VC3730705
InChI: InChI=1S/C10H12FNO2/c11-9-4-2-1-3-7(9)5-8(12)6-10(13)14/h1-4,8H,5-6,12H2,(H,13,14)/t8-/m1/s1
SMILES: C1=CC=C(C(=C1)CC(CC(=O)O)N)F
Molecular Formula: C10H12FNO2
Molecular Weight: 197.21 g/mol

(R)-3-Amino-4-(2-fluorophenyl)butanoic acid

CAS No.: 735256-11-8

Cat. No.: VC3730705

Molecular Formula: C10H12FNO2

Molecular Weight: 197.21 g/mol

* For research use only. Not for human or veterinary use.

(R)-3-Amino-4-(2-fluorophenyl)butanoic acid - 735256-11-8

Specification

CAS No. 735256-11-8
Molecular Formula C10H12FNO2
Molecular Weight 197.21 g/mol
IUPAC Name (3R)-3-amino-4-(2-fluorophenyl)butanoic acid
Standard InChI InChI=1S/C10H12FNO2/c11-9-4-2-1-3-7(9)5-8(12)6-10(13)14/h1-4,8H,5-6,12H2,(H,13,14)/t8-/m1/s1
Standard InChI Key CTZJKXPNBFSWAK-MRVPVSSYSA-N
Isomeric SMILES C1=CC=C(C(=C1)C[C@H](CC(=O)O)N)F
SMILES C1=CC=C(C(=C1)CC(CC(=O)O)N)F
Canonical SMILES C1=CC=C(C(=C1)CC(CC(=O)O)N)F

Introduction

Chemical Properties

Chemical Structure and Identification

(R)-3-Amino-4-(2-fluorophenyl)butanoic acid has the molecular formula C₁₀H₁₂FNO₂ . The compound features a 2-fluorophenyl group attached to a butanoic acid backbone with an amino group at the 3-position. The chiral center at the 3-position is defined with the (R) absolute configuration, which determines its three-dimensional structure.

Table 1: Chemical Identification Parameters of (R)-3-Amino-4-(2-fluorophenyl)butanoic acid

ParameterValue
Chemical Name(R)-3-Amino-4-(2-fluorophenyl)butanoic acid
CAS Number1336086-97-5
Molecular FormulaC₁₀H₁₂FNO₂
IUPAC Name(3R)-3-amino-4-(2-fluorophenyl)butanoic acid
ClassSpecialty Materials

Synonyms and Alternative Identifiers

The compound is known by several synonyms and identifiers in chemical databases and literature, facilitating cross-referencing across different research platforms and databases.

Table 2: Synonyms and Alternative Identifiers for (R)-3-Amino-4-(2-fluorophenyl)butanoic acid

Synonym/IdentifierValue
Alternative CAS735256-11-8
Alternative Names(R)-3-Amino-4-(2-fluoro-phenyl)-butyric acid
(3R)-3-amino-4-(2-fluorophenyl)butanoic Acid
(R)-3-AMINO-4-(2-FLUOROPHENYL)BUTYRIC ACID
Chemical IdentifiersMFCD08461697
SCHEMBL978945
DTXSID10420715
AKOS006289483
CS-0455282
EN300-8582820

Physical and Chemical Characteristics

Applications and Uses

Pharmaceutical Applications

Fluorinated amino acids and their derivatives have gained significant attention in pharmaceutical development due to their unique properties. The presence of fluorine often enhances metabolic stability, increases lipophilicity, and can improve binding affinity to target proteins.

Research Applications

As a specialty chemical with defined stereochemistry, (R)-3-Amino-4-(2-fluorophenyl)butanoic acid may serve as:

  • A building block for the synthesis of more complex pharmaceutical compounds

  • A chiral synthetic intermediate in multi-step syntheses

  • A research tool for studying structure-activity relationships in fluorinated amino acid derivatives

  • A component in the development of novel therapeutics targeting specific biological pathways

Structural FeaturePotential Pharmacological Significance
Fluorophenyl groupEnhanced lipophilicity, metabolic stability, and potentially improved blood-brain barrier penetration
(R) stereochemistrySpecific receptor binding properties and selective biological activity
Amino acid backbonePotential enzyme substrate or inhibitor properties
Carboxylic acid groupPotential for salt formation, improved water solubility, and interaction with charged binding sites

Current Research and Future Directions

Current research involving (R)-3-Amino-4-(2-fluorophenyl)butanoic acid appears to be primarily focused on its potential applications in pharmaceutical development, particularly in the area of cardiovascular medications as suggested by patent literature .

Future research directions may include:

  • Exploration of structure-activity relationships to optimize pharmacological properties

  • Development of improved synthetic methodologies to enhance stereoselectivity and yield

  • Investigation of potential applications beyond cardiovascular indications

  • Detailed characterization of pharmacokinetic and pharmacodynamic properties

  • Development of analytical methods for detection and quantification in biological samples

The continued interest in fluorinated amino acids as pharmaceutical building blocks suggests that compounds like (R)-3-Amino-4-(2-fluorophenyl)butanoic acid will remain important in drug discovery efforts, particularly as researchers seek to develop medications with improved efficacy and reduced side effects.

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